molecular formula C15H18Br2N2O4 B341062 8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE

8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE

Katalognummer: B341062
Molekulargewicht: 450.12 g/mol
InChI-Schlüssel: YJCKJUMSYSQRHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5210(2),?]DECANE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure and the presence of bromine atoms

Vorbereitungsmethoden

The synthesis of 8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE typically involves multiple steps, including the formation of the tricyclic core and subsequent bromination. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Wirkmechanismus

The mechanism of action of 8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[5.2.1.0(2),?]DECANE-3,5-DIONE can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups, reactivity, and applications The uniqueness of 8,9-DIBROMO-4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-4-AZATRICYCLO[521

Eigenschaften

Molekularformel

C15H18Br2N2O4

Molekulargewicht

450.12 g/mol

IUPAC-Name

8,9-dibromo-4-(2-morpholin-4-yl-2-oxoethyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C15H18Br2N2O4/c16-12-7-5-8(13(12)17)11-10(7)14(21)19(15(11)22)6-9(20)18-1-3-23-4-2-18/h7-8,10-13H,1-6H2

InChI-Schlüssel

YJCKJUMSYSQRHJ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Kanonische SMILES

C1COCCN1C(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.